2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDNNUBFOGQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold in Kinase-Targeted Drug Discovery
This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine core, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. Due to the limited specific data on 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol, this document will focus on the broader class of pyrazolo[1,5-a]pyrimidines, with a particular emphasis on their role as potent kinase inhibitors. We will use a well-characterized example, a 3,5-disubstituted pyrazolo[1,5-a]pyrimidine, to illustrate key concepts and methodologies.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Versatile Pharmacophore
The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system composed of a pyrazole ring fused to a pyrimidine ring. This arrangement creates a unique electronic and structural architecture that has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] These compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] A significant body of research has highlighted their potential as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3][4] The structural rigidity of the fused ring system, combined with the numerous points for chemical diversification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Chemical Structure and Properties of a Representative Pyrazolo[1,5-a]pyrimidine
As a representative example, we will consider a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine, a class of compounds that has shown significant promise as Pim-1 kinase inhibitors.[3]
Table 1: Physicochemical Properties of a Representative Pyrazolo[1,5-a]pyrimidine
| Property | Value | Source |
| IUPAC Name | 6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine | [5] |
| CAS Number | 216661-57-3 | [5] |
| Molecular Formula | C₁₇H₁₃N₃OS | [5] |
| Molecular Weight | 307.4 g/mol | [5] |
| Appearance | Solid | N/A |
| Solubility | Generally soluble in organic solvents like DMSO and methanol. Aqueous solubility can be a challenge and is often addressed through prodrug strategies.[6] | N/A |
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is versatile, with several established routes. A common and effective method involves the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents.[7] This approach allows for the introduction of diverse substituents at various positions of the heterocyclic core.
General Synthetic Scheme
A widely employed synthetic strategy for 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines is a cascade cyclization reaction.[3]
Sources
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- 5. 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine | C17H13N3OS | CID 5329468 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Pyrazolo[1,5-a]pyrazine Scaffold: An Emerging Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Fused Pyrazole Systems
The fusion of a pyrazole ring with other heterocyclic systems has yielded a plethora of medicinally significant scaffolds. As bioisosteres of purines, these fused systems, such as the extensively studied pyrazolo[1,5-a]pyrimidines, have proven to be a rich source of potent and selective modulators of various biological targets.[1][2][3] This guide focuses on the biological activity of the pyrazolo[1,5-a]pyrazine core, a structurally related yet less explored scaffold. While research on pyrazolo[1,5-a]pyrazine derivatives is still in its nascent stages, this document will synthesize the available data and draw parallels with its well-characterized pyrimidine analogue to provide a comprehensive technical overview for drug discovery professionals.
The Pyrazolo[1,5-a]pyrazine Core: Current State of Research
The pyrazolo[1,5-a]pyrazine scaffold, characterized by a fused pyrazole and pyrazine ring system, remains a frontier in medicinal chemistry. Publicly available research dedicated specifically to this core is limited. However, initial explorations into its biological potential have hinted at promising avenues for therapeutic development.
Anti-inflammatory Activity: An Initial Glimpse
Inflammation is a critical biological response implicated in a wide array of diseases. Preliminary studies have indicated that pyrazolopyrazine derivatives possess anti-inflammatory properties.[4] For instance, a representative compound from this class demonstrated a 44.44% inhibition in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[4] This finding, while singular, suggests that the pyrazolo[1,5-a]pyrazine scaffold may serve as a valuable starting point for the design of novel anti-inflammatory agents.
The Pyrazolo[1,5-a]pyrimidine Isomer: A Case Study in a Privileged Scaffold
In stark contrast to its pyrazine counterpart, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and highly privileged structure in medicinal chemistry.[1][3] Its derivatives have demonstrated a remarkable breadth of biological activities, offering valuable insights into the potential of the broader fused pyrazole family.
Anticancer Activity: A Multifaceted Approach
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated for their anticancer properties, exhibiting efficacy against a range of human carcinoma cell lines, including colorectal, prostate, liver, and breast cancer.[2][3][5]
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7]
-
Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine nucleus is a core feature of two of the three marketed drugs for NTRK fusion cancers.[8][9] Derivatives have been synthesized with potent inhibitory activity against TrkA, TrkB, and TrkC, with some compounds showing IC50 values as low as 0.1 nM.[8][10] The development of second-generation inhibitors like Repotrectinib, which also features this scaffold, has been crucial in overcoming resistance to first-generation drugs.[8][9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have been identified as dual inhibitors of CDK2 and TRKA kinases.[11] For example, compounds 6t and 6s showed potent dual inhibitory activity with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively.[11]
-
Pim-1 Kinase Inhibition: Starting from a hit identified through virtual screening, a series of pyrazolo[1,5-a]pyrimidine compounds were optimized as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[12] These inhibitors demonstrated cellular activity by suppressing the phosphorylation of the BAD protein and inhibiting colony formation in cancer cells.[12]
-
Other Kinase Targets: The versatility of this scaffold is further highlighted by its activity against other kinases, including EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma.[6]
Below is a diagram illustrating the general principle of kinase inhibition by these derivatives, which often act as ATP-competitive inhibitors.
Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antitubercular agents.[7][13] Through systematic structure-activity relationship (SAR) studies, analogues with significant improvements in activity against Mycobacterium tuberculosis (Mtb) have been developed.[7][14] These compounds have shown low cytotoxicity and promising activity against Mtb within macrophages.[7][13] Interestingly, the mechanism of action does not appear to involve cell-wall biosynthesis, isoprene biosynthesis, or iron uptake, distinguishing them from other known antitubercular agents.[7][13][14]
Antimicrobial and Antiviral Activities
The broad biological profile of pyrazolo[1,5-a]pyrimidines also extends to antimicrobial and antiviral activities.[1][15] Certain derivatives have demonstrated activity against various strains of bacteria and fungi.[15] Additionally, the scaffold has been explored for its potential as antiviral agents.[1]
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolo[1,5-a]pyrimidines has generated significant SAR data, highlighting the influence of substituent patterns on their pharmacological properties.[6][7]
-
Kinase Inhibition: For Trk inhibitors, macrocyclic structures based on the pyrazolo[1,5-a]pyrimidine core have shown improved binding affinity and selectivity.[10] In the case of Pim-1 inhibitors, the synthesis of a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffold allowed for the exploration of diverse substitutions, leading to compounds with nanomolar inhibitory activity.[12]
-
Antitubercular Activity: For the pyrazolo[1,5-a]pyrimidin-7(4H)-one series, methylation at the O- or N-position of the core scaffold resulted in a loss of activity, indicating the importance of the hydrogen bond donor capability for antitubercular action.[7]
The general workflow for a typical SAR study for these compounds is outlined below.
Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.
Experimental Protocols: A Methodological Overview
The evaluation of the biological activity of these compounds relies on a suite of standardized assays.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, PC-3, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The synthesized pyrazolo[1,5-a]pyrazine or pyrimidine derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.[2]
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.[5]
Comparative Data Summary
The following table summarizes representative biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, which can serve as a benchmark for future studies on pyrazolo[1,5-a]pyrazine derivatives.
| Compound Class | Target/Assay | Representative Activity (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 Kinase | 0.09 µM (Compound 6t) | [11] |
| Pyrazolo[1,5-a]pyrimidine | TRKA Kinase | 0.45 µM (Compound 6s) | [11] |
| Pyrazolo[1,5-a]pyrimidine | TrkA/B/C Kinases | 0.17/0.07/0.07 nM (Compound 28) | [10] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | 52 µM (Initial Hit) | [12] |
| Pyrazolopyrazine | Carrageenan-induced rat paw edema | 44.44% Inhibition | [4] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrazine scaffold represents an under-explored area in medicinal chemistry with demonstrated potential for anti-inflammatory activity.[4] The extensive and successful research into its isomeric analogue, the pyrazolo[1,5-a]pyrimidine system, provides a robust framework and compelling rationale for the further investigation of pyrazolo[1,5-a]pyrazine derivatives.[1][3] The diverse biological activities of the pyrimidine scaffold, particularly in kinase inhibition and as anticancer and antitubercular agents, suggest that the pyrazine core may hold similar, or perhaps unique, therapeutic potential.[6][7]
Future research should focus on:
-
Developing efficient synthetic routes to generate diverse libraries of pyrazolo[1,5-a]pyrazine derivatives.[6]
-
Screening these libraries against a broad range of biological targets, including kinases, inflammatory mediators, and microbial pathogens.
-
Conducting detailed structure-activity relationship studies to identify key structural motifs for potency and selectivity.[6]
By leveraging the knowledge gained from the pyrazolo[1,5-a]pyrimidine success story, researchers can accelerate the exploration of the pyrazolo[1,5-a]pyrazine scaffold, potentially unlocking a new class of potent therapeutic agents.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). PMC. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. (2010, November 30). PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PMC. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 1). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016, October 23). (n.d.). [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021, February 12). PubMed. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). PubMed. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI. [Link]
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(PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021, January 6). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). Semantic Scholar. [Link]
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Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. (2016, January 26). Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014, October 22). PubMed. [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024, December 29). INIS-IAEA. [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. [Link]
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Architecting the Hinge: A Technical Guide to Novel Bi-Heteroaryl Scaffolds for ATP-Competitive Kinase Inhibition
The Structural Imperative: Beyond the Quinazoline
The era of "flat" kinase inhibition—dominated by promiscuous quinazoline and pyrimidine scaffolds—is evolving. While Type I ATP-competitive inhibitors remain the workhorses of oncology and immunology, the low-hanging fruit of the human kinome has been harvested. The current challenge is not just potency (
This guide focuses on bi-heteroaryl scaffolds —specifically those linking a 5,6-fused system (e.g., pyrazolo[1,5-a]pyrimidine) with a specific heteroaromatic pendant. These scaffolds offer superior vectors for accessing the "gatekeeper" residue and the solvent-exposed front, allowing us to engineer out off-target liabilities.
The Pharmacophore Logic
The ATP binding pocket is defined by the hinge region (E76-M82 in CDK2 numbering). A successful bi-heteroaryl scaffold must:
-
Mimic Adenine: Present a donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) motif to the hinge backbone.
-
Navigate the Gatekeeper: Avoid steric clash with the gatekeeper residue (often Threonine or Methionine) while exploiting it for selectivity.
-
Solvent Front Extension: Provide a vector to solubilizing groups (morpholines, piperazines) without disrupting the hinge H-bonds.
Figure 1: Structural logic of ATP-competitive binding. The scaffold must anchor to the hinge while navigating the gatekeeper constraint.
Rational Design: The Pyrazolo[1,5-a]pyrimidine Case Study
We will focus on the Pyrazolo[1,5-a]pyrimidine scaffold coupled with a Pyridine moiety. This system is superior to standard purines due to the lack of N-glycosylation sites (metabolic stability) and tunable vectors at C3, C5, and C7.
Design Vectors
| Position | Chemical Vector | Biological Function |
| C3 (Core) | Aryl/Heteroaryl coupling | Gatekeeper Interaction. Bulky groups here can target small gatekeepers (Thr) over large ones (Met). |
| C5 (Right) | Amine/Ether linkage | Hinge Binding. The N4 nitrogen acts as the H-bond acceptor. Substituents here tune electronic density. |
| C7 (Top) | Solubilizing tail | Solvent Exposure. Ideal for attaching morpholine/piperazine to improve LogD and solubility. |
Synthetic Methodology: Refractory Heteroaryl Coupling
The synthesis of bi-heteroaryl systems is notoriously difficult due to the electron-deficient nature of both coupling partners, leading to rapid protodeboronation of the boronic acid species.
Protocol: Anhydrous Suzuki-Miyaura with TMSOK Rationale:[3][4] Standard aqueous carbonate bases fail here. We utilize Potassium Trimethylsilanolate (TMSOK) and Trimethyl Borate to stabilize the "ate" complex and prevent protodeboronation [1].
Step-by-Step Protocol
-
Reagents:
-
Electrophile: 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv).
-
Nucleophile: 3-pyridylboronic acid pinacol ester (1.5 equiv).
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR "Naked Nickel" for cost-efficiency [2]. -
Base: TMSOK (2.0 equiv).
-
Additive: Trimethyl borate (
) (2.0 equiv). -
Solvent: Anhydrous THF (0.2 M).
-
-
Procedure:
-
Inerting: Charge a microwave vial with the electrophile, boronate ester, and catalyst system. Seal and purge with Argon (
). -
Activation: Add anhydrous THF followed by
. Stir for 5 mins at RT. Critical: This forms the stabilized boronate species. -
Initiation: Add solid TMSOK under Argon flow. The solution will likely darken.
-
Reaction: Heat to 60°C for 3–16 hours. Monitor by LCMS.
-
Workup: Quench with saturated
. Extract with EtOAc. The bi-heteroaryl product is often polar; check the aqueous phase.
-
-
Validation Check:
-
LCMS: Look for the
peak. Watch for de-boronated pyridine (mass = nucleophile - boronate), which indicates catalyst death or moisture ingress.
-
Biochemical Validation: The ADP-Glo™ Assay
To validate potency (
Assay Logic
The assay operates in two steps:
-
Depletion: Removes unconsumed ATP.[6]
-
Detection: Converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[5][6][7][8]
Figure 2: The ADP-Glo™ biphasic workflow. Signal is directly proportional to kinase activity.
Detailed Protocol
-
Kinase Reaction (5 µL):
-
Prepare 1X Kinase Buffer (e.g., 25mM HEPES pH 7.5, 10mM
, 0.01% Brij-35). -
Dispense 2 µL of compound (serial dilution in DMSO).
-
Add 3 µL of Enzyme/Substrate/ATP mix.
-
Note: ATP concentration should be at
to ensure competitive conditions. -
Incubate for 60 mins at RT.
-
-
ADP-Glo Reagent Addition (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent.[6]
-
Incubate for 40 mins at RT. This destroys unused ATP.
-
-
Detection (10 µL):
Biophysical Characterization: Residence Time via SPR
is a thermodynamic equilibrium constant. However, in vivo efficacy often correlates better with Residence Time (Surface Plasmon Resonance (SPR) Protocol
Instrument: Biacore 8K or similar.
-
Immobilization:
-
Biotinylate the kinase (Avidity tagging) and capture on a Streptavidin (SA) chip.
-
Target Density: Low density (< 2000 RU) to prevent mass transport limitation.
-
-
Kinetic Injection (Single Cycle Kinetics):
-
Inject increasing concentrations of the bi-heteroaryl inhibitor (0.1x to 10x
) without regeneration between injections.
-
-
Data Analysis:
-
Fit to a 1:1 binding model.
-
Key Metric: Dissociation rate constant (
).[9] -
Calculation:
.
-
Figure 3: Kinetic analysis workflow. The dissociation phase is the critical determinant of residence time.
Emerging Scaffolds & Comparative Data
Recent literature (2024-2025) highlights the shift toward "Hetero-Bivalent" inhibitors and "Pseudo-Natural Products" to overcome resistance mutations like T790M (EGFR) or C481S (BTK) [5].
| Scaffold Class | Key Feature | Selectivity Mechanism | Liability |
| Quinazoline (Classic) | High Potency | ATP-mimicry (Generic) | High Promiscuity (Gut toxicity) |
| Pyrazolo[1,5-a]pyrimidine | Tunable Vectors | Gatekeeper avoidance | Solubility (Requires C7 engineering) |
| Thienopyrimidine | Basic Amine Motif | Charge-mediated selectivity (CK2) | Metabolic Stability (Oxidation) |
| Macrocyclic Bi-heteroaryl | Conformational Lock | Shape complementarity | Synthetic Complexity |
Conclusion
The design of novel ATP-competitive inhibitors requires a departure from simple potency screening. By utilizing bi-heteroaryl scaffolds constructed via robust anhydrous Suzuki couplings , and validating them through ADP-Glo and SPR kinetic analysis , researchers can develop inhibitors with superior residence times and selectivity profiles.
References
-
Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.[4] (2021).[1][4][10] [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Chemistry - A European Journal. (2025/Recent).[11][12][13][14] [Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]
-
Recent advances in development of hetero-bivalent kinase inhibitors. European Journal of Medicinal Chemistry. (2021).[1][4][10] [Link]
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Methodological & Application
Application Notes & Protocols for the Chlorination of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Introduction: Strategic Importance in Medicinal Chemistry
The conversion of a heteroaromatic hydroxyl group, such as that in 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol, into a chlorine atom is a pivotal transformation in modern drug discovery. The starting material exists predominantly in its lactam tautomer, 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4(3H)-one. This hydroxyl/oxo functionality is relatively inert. Its conversion to the 4-chloro derivative, 4-chloro-2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidine, transforms the pyrimidine ring into a highly valuable electrophilic scaffold. This chloro-substituent acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This opens the door to a diverse array of structural modifications by introducing various nucleophiles (amines, thiols, alcohols), a cornerstone strategy for building structure-activity relationships (SAR) in inhibitor development programs.[1][2]
This guide provides two robust, field-proven protocols for this critical chlorination step, detailing not only the procedural steps but also the underlying chemical rationale to empower researchers to adapt and troubleshoot these methods effectively.
Chemical Transformation:
Core Mechanism: The Role of Phosphorus Oxychloride (POCl₃)
The reagent of choice for this deoxychlorination is phosphorus oxychloride (POCl₃).[3][4][5] It serves as both a chlorinating agent and a powerful dehydrating agent. The reaction mechanism proceeds through two key stages:
-
Activation of the Hydroxyl/Oxo Group: The lone pair of electrons on the oxygen atom of the pyrimidinone tautomer attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. This step is crucial as it converts the poor hydroxyl leaving group into a highly effective phosphate-based leaving group.[5][6]
-
Nucleophilic Attack by Chloride: A chloride ion, either from POCl₃ itself or from the reaction byproducts, acts as a nucleophile. It attacks the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the bulky dichlorophosphate group and the formation of the desired C-Cl bond, restoring aromaticity.[6]
Caption: General experimental workflow for chlorination.
Experimental Protocols
Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[4] All operations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. Ensure all glassware is scrupulously dried before use.
Protocol 1: Classical Chlorination with Excess POCl₃
This method utilizes an excess of POCl₃, which also serves as the solvent. It is a highly effective and widely used procedure for small to medium-scale laboratory synthesis. The addition of a tertiary amine base can sometimes accelerate the reaction by scavenging the HCl generated.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a nitrogen inlet, add 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, carefully add phosphorus oxychloride (10–15 molar equivalents or volumes) via a syringe. If desired, N,N-dimethylaniline (1.2 eq) can be added as a base.[3]
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 3-6 hours. The disappearance of the starting material indicates completion.
-
Removal of Excess POCl₃: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
Work-up (Quenching): This is a highly exothermic step. In a separate flask, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and cautiously, add the cooled reaction residue dropwise to the ice slurry. The temperature should be maintained below 10 °C.
-
Neutralization & Extraction: Once the quenching is complete, slowly neutralize the acidic aqueous solution to pH 7-8 by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Isolation: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Solvent-Free, Equimolar Chlorination
This modern protocol is environmentally benign, safer for large-scale preparations, and minimizes waste.[7][8][9] It uses a stoichiometric amount of POCl₃ in the presence of a base, typically conducted at higher temperatures in a sealed reactor.
Step-by-Step Methodology:
-
Reaction Setup: To a thick-walled, Teflon-lined stainless steel sealed reactor, add 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (1.0 eq), phosphorus oxychloride (1.0-1.2 eq), and pyridine (1.0 eq).[7]
-
Sealing and Heating: Securely seal the reactor. Place it in a heating mantle or oven and heat the mixture to 130-150 °C for 2-4 hours.
-
Cooling: After the reaction time, turn off the heat and allow the reactor to cool completely to room temperature behind a blast shield. Caution: Do not open the reactor while it is hot or under pressure.
-
Work-up (Quenching): Carefully open the reactor in a fume hood. The work-up procedure is identical to Protocol 1 (Steps 6-10). The reaction mass is cautiously added to stirred ice-water, followed by neutralization, extraction, drying, and purification.
Comparative Summary of Protocols
| Parameter | Protocol 1: Classical (Excess POCl₃) | Protocol 2: Solvent-Free (Equimolar) |
| Scale | Lab-scale (mg to low-g) | Lab-scale to Large-scale (g to kg) |
| POCl₃ Equiv. | 10-15 eq (acts as solvent) | 1.0-1.2 eq |
| Base | Optional (e.g., N,N-dimethylaniline) | Required (e.g., Pyridine, 1.0 eq) |
| Solvent | Neat POCl₃ | None |
| Temperature | ~110 °C (Reflux) | 130-150 °C |
| Apparatus | Standard glassware with reflux | Sealed pressure reactor |
| Typical Yield | Good to Excellent (75-95%) | Excellent (>90%)[9] |
| Pros | Simple setup, well-established. | High atom economy, less waste, safer on scale.[8] |
| Cons | Large excess of hazardous reagent, significant waste. | Requires specialized pressure equipment, higher temp. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient heating or reaction time. 2. Deactivated POCl₃ due to moisture. 3. Substrate insolubility. | 1. Increase reaction time and monitor by LC-MS. Ensure temperature is at target. 2. Use a fresh bottle or distilled POCl₃. Ensure all glassware is perfectly dry.[3] 3. For Protocol 1, consider adding a co-solvent like toluene, but this may require higher temperatures. |
| Dark, Tarry Residue | Reaction temperature is too high, leading to decomposition of the starting material or product. | Maintain a controlled reaction temperature using a temperature controller. For Protocol 1, do not exceed the reflux temperature of POCl₃. |
| Low Yield after Work-up | 1. Product is partially soluble in the aqueous phase. 2. Hydrolysis of the product back to starting material during neutralization. | 1. Perform multiple extractions (3-5 times) with the organic solvent. 2. Keep the aqueous mixture cold during neutralization and perform extraction promptly after reaching pH 7-8. |
| Difficult Filtration | Formation of sticky phosphate byproducts. | Ensure complete quenching and neutralization. Washing the crude solid with cold water during filtration can help remove inorganic salts. |
Visualization of the Chlorination Mechanism
Caption: Key steps in the deoxychlorination reaction.
References
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Wang, H., Wen, K., Li, Y., Fan, E., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link][7]
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El-Gendy, A. A. (2017). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles. Mini-Reviews in Organic Chemistry, 14(3), 195-207. [Link][10]
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ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. Retrieved from ResearchGate. [Link][11]
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link][8]
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Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link][12]
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Journal of Chemical Research, Synopses. (1998). Synthesis of Some New Pyrazolotriazines, Pyrazolothiazines and Pyrazolopyrimidines. RSC Publishing. [Link][13]
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Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines. [14]
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Pokhodylo, N. T., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4725. [Link][15]
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Gholipour, B., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 10(62), 37885-37892. [Link][16]
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Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1019-1057. [Link][17]
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Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. [Link][18]
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Szelag, M., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(24), 5903. [Link][1]
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Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link][9]
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Filo. (2025). Show by mechanism how chloropyrimidine can be formed from 5-chloropyrimid... [Link][6]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link][19]
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Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13353-13357. [Link][20]
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PCC Group. (2025). Phosphorus oxychloride (POCl 3 ). [Link][4]
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Google Patents. (2000). EP1042303A1 - Chloropyrimidine process. [21]
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Google Patents. (2022). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. [22]
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Chambers, L., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 757-763. [Link][2]
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MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1267. [Link][23]
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ResearchGate. (2025). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link][24]
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Google Patents. (2003). EP1301489B1 - Synthesis of chlorinated pyrimidines. [25]
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Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][7][8][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. [Link][26]
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MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3508. [Link][29]
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Reaction conditions for C-H activation of pyrazolo[1,5-a]pyrazine at C-3 position
Application Note & Protocol
Topic: Strategic C-H Activation of Pyrazolo[1,5-a]pyrazines: A Protocol for Selective C-3 Functionalization
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold and the Challenge of Regioselectivity
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic motif integral to the development of novel therapeutics and functional organic materials.[1][2] This fused N-heterocyclic system is a cornerstone in compounds targeting a range of biological pathways, including inhibitors of JAKS family kinases.[3] The ability to precisely functionalize this scaffold is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).
Direct C-H activation has emerged as a powerful and atom-economical strategy for derivatizing such heterocycles. However, the pyrazolo[1,5-a]pyrazine system presents a significant regioselectivity challenge. The C-H bond at the C-7 position is the most acidic, making it the kinetically favored site for many C-H activation reactions, such as formylation and cross-coupling.[4][5] Consequently, developing methodologies that can override this inherent reactivity to selectively functionalize the C-3 position is a critical objective for synthetic chemists.
This application note provides a detailed protocol and the underlying scientific rationale for achieving highly selective C-3 arylation of the pyrazolo[1,5-a]pyrazine core via a catalyst-controlled C-H activation strategy.
The Mechanistic Basis for Catalyst-Controlled Regioselectivity
The selective functionalization of either the C-3 or C-7 position on a pyrazolo[1,5-a]azine scaffold is not arbitrary; it is dictated by the reaction mechanism, which can be steered by the choice of catalyst.[6] While much of the foundational work has been demonstrated on the closely related pyrazolo[1,5-a]pyrimidine scaffold, the principles are directly applicable to the pyrazolo[1,5-a]pyrazine system.
-
C-7 Selection (The Kinetic Default): The C-7 proton's higher acidity favors a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is often facilitated by palladium catalysts bearing bulky, electron-rich phosphine ligands. The ligand assists in the proton abstraction step, leading to functionalization at the most acidic site.[6] Palladium-catalyzed C-7 arylations with aryl chlorides, for instance, often employ a Pd(OAc)₂ catalyst in conjunction with a phosphine ligand like PCy₃·HBF₄.[7]
-
C-3 Selection (The Strategic Alternative): The C-3 position, while less acidic, is the most electron-rich carbon in the pyrazole ring. This electronic character allows it to be targeted via an electrophilic aromatic substitution-type (SEAr) palladation mechanism. This pathway is favored when using a "phosphine-free" or ligandless palladium catalyst. In the absence of a directing phosphine ligand, the electrophilic palladium species preferentially coordinates to and activates the nucleophilic C-3 position, leading to selective functionalization.[6]
This regiodivergent outcome, governed entirely by the catalyst composition, provides a powerful tool for synthetic chemists to access distinct isomers from a common precursor.
Caption: Catalyst-controlled regioselectivity in the C-H arylation of pyrazolo[1,5-a]pyrazine.
Comparative Analysis of Reaction Conditions
The choice of catalyst and additives is critical in directing the C-H activation to the desired position. The following table summarizes the key differences in reaction conditions for achieving C-3 versus C-7 selectivity, based on established methodologies for the pyrazolo[1,5-a]azine class.[6][7][8]
| Parameter | C-3 Selective Arylation | C-7 Selective Arylation | Causality & Rationale |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Palladium(II) acetate is a common and effective palladium precursor for C-H activation. |
| Ligand | None (Phosphine-Free) | Phosphine Ligand (e.g., PCy₃·HBF₄) or Silver Salt (e.g., Ag₂CO₃) | This is the critical switch. The absence of a phosphine ligand promotes an electrophilic mechanism targeting C-3. Phosphine ligands or silver salts (which can act as bases or transmetalating agents) favor the CMD pathway at the acidic C-7 site.[6][8] |
| Base | Cs₂CO₃ or K₂CO₃ | Cs₂CO₃ or K₂CO₃ | A carbonate base is required to neutralize the HX generated during the catalytic cycle. |
| Solvent | NMP or DMA | p-Xylene or Toluene | High-boiling polar aprotic solvents are typically used to ensure solubility and achieve the necessary reaction temperatures. |
| Temperature | 120-150 °C | 140-160 °C | High temperatures are generally required to overcome the activation energy for C-H bond cleavage. |
| Coupling Partner | Aryl Bromides | Aryl Chlorides, Aryl Iodides | The choice of halide can influence reactivity, with bromides being a good balance of reactivity and stability for the C-3 arylation. |
Detailed Protocol: Palladium-Catalyzed Direct C-3 Arylation
This protocol is adapted from the highly successful catalyst-controlled arylation of the analogous pyrazolo[1,5-a]pyrimidine system and is designed to selectively target the C-3 position of pyrazolo[1,5-a]pyrazine.[6]
4.1. Principle
This procedure employs a phosphine-free palladium(II) acetate catalyst in the presence of a carbonate base to facilitate the direct C-H arylation of pyrazolo[1,5-a]pyrazine with an aryl bromide selectively at the C-3 position. The reaction proceeds via a proposed electrophilic palladation mechanism.
4.2. Materials & Equipment
-
Pyrazolo[1,5-a]pyrazine substrate
-
Aryl bromide coupling partner
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
4.3. Experimental Workflow
Caption: Step-by-step workflow for the C-3 arylation of pyrazolo[1,5-a]pyrazine.
4.4. Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add pyrazolo[1,5-a]pyrazine (1.0 eq.), the desired aryl bromide (1.5–2.0 eq.), cesium carbonate (2.0 eq.), and palladium(II) acetate (5–10 mol%).
-
Expert Insight: Using a slight excess of the aryl bromide ensures complete consumption of the starting pyrazolo[1,5-a]pyrazine. The catalyst loading can be optimized, but 5 mol% is a robust starting point.
-
-
Establish Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Trustworthiness: A rigorously inert atmosphere is crucial to prevent the degradation of the palladium catalyst and potential side reactions, ensuring reproducibility.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMA or NMP (to achieve a concentration of 0.1–0.2 M with respect to the pyrazolo[1,5-a]pyrazine).
-
Expert Insight: Anhydrous solvent is critical as water can interfere with the catalytic cycle. DMA and NMP are excellent solvents for this transformation due to their high boiling points and ability to dissolve the reagents and catalyst.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 120–150 °C). Stir the reaction mixture vigorously for 12–24 hours.
-
Expert Insight: The reaction progress should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or dichloromethane and filter through a pad of celite to remove insoluble salts and palladium black. Transfer the filtrate to a separatory funnel and wash with water (3x) and brine (1x).
-
Trustworthiness: The aqueous washes are essential to remove the high-boiling solvent (DMA/NMP) and any remaining inorganic salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure C-3 arylated pyrazolo[1,5-a]pyrazine product.
Conclusion
The selective functionalization of the C-3 position of pyrazolo[1,5-a]pyrazines is a challenging yet highly valuable transformation for drug discovery and materials science. By understanding the underlying mechanistic principles of C-H activation, researchers can employ a catalyst-controlled strategy to override the inherent kinetic preference for C-7 activation. The use of a phosphine-free palladium catalyst system, as detailed in this protocol, provides a reliable and effective method for accessing C-3 arylated pyrazolo[1,5-a]pyrazines, enabling the exploration of new chemical space and the development of novel, high-value compounds.
References
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Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. Available at: [Link]
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Reddy, G. N., Kumar, M. S., & Reddy, C. R. (2019). Rhodium(III)-Catalyzed Regioselective C(sp2)-H Functionalization of 7-Arylpyrazolo[1,5- a]pyrimidines with Dioxazolones as Amidating Agents. Organic Letters. Available at: [Link]
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Chen, Y.-C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. The Journal of Organic Chemistry. Available at: [Link]
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Li, Y., et al. (2025). Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a][8][9]diazepin-6-ones. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Direct C−H (hetero)arylation of pyrazolo[1,5‐a]pyrazines with (hetero)aryl chlorides. Available at: [Link]
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ResearchGate. (2024). The Reaction of Pyrazolo[1,5- a ]pyrazine Derivatives 2 with Silylformamidine 1. Available at: [Link]
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PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. Available at: [Link]
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
Koidan, G., et al. (2024). Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. SynOpen. Available at: [Link]
-
NIH. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]
- Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
-
Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][8][9][10]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of new pyrazolo[8][9][11]triazines by cyclative cleavage of pyrazolyltriazenes. Available at: [Link]
-
Royal Society of Chemistry. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium(III)-Catalyzed Regioselective C(sp2)-H Functionalization of 7-Arylpyrazolo[1,5- a]pyrimidines with Dioxazolones as Amidating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Polar Bi-Heteroaryl Compounds
Topic: Advanced Purification Strategies for Polar Bi-Heteroaryl Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Purification Scientists, and Process Development Engineers.
Executive Summary
Polar bi-heteroaryl compounds (e.g., pyridine-pyrimidine, imidazole-pyrazole conjugates) represent a privileged scaffold in modern kinase inhibitor and GPCR ligand design. However, their purification presents a "physico-chemical paradox": they exhibit high water solubility (preventing retention on standard C18) yet possess basic nitrogen centers that interact aggressively with residual silanols, leading to severe peak tailing.
This guide moves beyond standard "generic gradients" to provide two orthogonal, field-proven methodologies: High-pH Reversed-Phase (RP) and Hydrophilic Interaction Chromatography (HILIC) . We focus on the causality of separation failures and provide self-validating protocols to ensure >98% purity recovery.
Strategic Decision Framework
Before selecting a column, the physicochemical properties of the target molecule (LogD and pKa) must dictate the strategy.
Figure 1: Purification Strategy Decision Matrix
Caption: Logical workflow for selecting purification mode based on molecular basicity and lipophilicity.
The Physico-Chemical Challenge
Bi-heteroaryls often contain multiple nitrogen atoms. At standard acidic HPLC conditions (pH 2-3, Formic Acid/TFA), these nitrogens are protonated (
-
Retention Loss: The ionized molecule is highly hydrophilic, eluting near the void volume (
) where it co-elutes with salts and synthesis debris. -
Silanol Tailing: The positively charged analyte undergoes ion-exchange interactions with deprotonated silanols (
) on the silica surface, causing asymptotic peak tailing.
Protocol A: High-pH Reversed-Phase (The "Workhorse")
Principle: By raising the mobile phase pH above the compound's pKa (typically to pH 10), we force the basic nitrogens into their neutral, free-base form (
Requirements
-
Stationary Phase: Hybrid-particle C18 (e.g., Waters XBridge, Agilent Poroshell HPH). Do not use standard silica-based C18, which dissolves at pH > 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (100%).
Step-by-Step Workflow
-
Buffer Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Add ~4 mL Ammonium Hydroxide (28%) to reach pH 10.0. Filter through 0.2 µm membrane.
-
Column Equilibration: Flush column with 95% Mobile Phase A for minimum 10 column volumes (CV). High pH requires longer equilibration than low pH.
-
Gradient Execution:
-
Initial Hold: 0-5% B for 2 min (Traps polar impurities).
-
Ramp: 5% to 60% B over 15 min (Target compound usually elutes earlier than in low pH).
-
Wash: 95% B for 3 min.
-
-
Self-Validation Check:
-
Tailing Factor (Tf): Must be < 1.3. If > 1.5, increase buffer concentration to 20mM or check pH.
-
Resolution (Rs): If co-eluting with non-polar impurities, switch organic modifier to Methanol (changes selectivity).
-
Protocol B: HILIC (The "Orthogonal" Solution)
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a low-polarity mobile phase (high ACN). Water forms a stagnant layer on the silica surface. Analytes partition between the ACN-rich bulk stream and this water-rich surface layer.
Requirements
-
Stationary Phase: Amide-bonded silica (preferred for stability) or Bare Silica (economical).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.0) in 90:10 Water:ACN.
-
Mobile Phase B: Acetonitrile (with 10 mM buffer salt if using prep scale to maintain ionic strength).
Step-by-Step Workflow
-
System Preparation: Flush system with 10% Water / 90% ACN. Crucial: Remove all traces of RP solvents (MeOH/IPA) which disrupt HILIC partitioning.
-
Gradient Execution (Inverse of RP):
-
Start: 95% B (High Organic).
-
Ramp: 95% B to 70% B over 20 min. (Note: Polar compounds elute as water content increases).
-
Wash: 50% B.
-
Re-equilibration:Critical. HILIC requires 20 CV re-equilibration to re-establish the water layer.
-
-
Self-Validation Check:
-
Retention Time Stability: If RT drifts earlier in subsequent runs, equilibration is insufficient. Increase post-run time.
-
Critical Parameter: Injection Solvent Effects
The most common failure mode in purifying polar compounds is Injection Solvent Mismatch . Injecting a sample dissolved in DMSO or MeOH (strong solvents) onto a HILIC column (high ACN start) or an RP column (high Aqueous start) causes "Solvent Breakthrough."
Table 1: Injection Solvent Compatibility Guide
| Method | Starting MP | Forbidden Diluents | Recommended Diluent | "At-Column Dilution" (ACD) Strategy |
| Reverse Phase (AQ) | 95% Water | 100% DMSO, MeOH | 50:50 DMSO:Water | Pump A (Water) dilutes sample stream before column head. |
| HILIC | 95% ACN | Water, DMSO, MeOH | 80:20 ACN:DMSO | Pump B (ACN) dilutes sample stream before column head. |
Visualization of HILIC Partitioning & Solvent Effect
Caption: HILIC mechanism showing the critical water layer. Injection solvents with high water content disrupt this layer, causing peak collapse.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad/Split Peaks (HILIC) | Sample diluent too strong (too much water/DMSO). | Dilute sample with ACN until organic content matches initial mobile phase. |
| Tailing (RP-High pH) | Column void or silica dissolution. | Ensure column is "Hybrid" particle technology (e.g., Ethylene Bridged Hybrid). Standard silica dies at pH 10. |
| Carryover | Bi-heteroaryl sticking to injector rotor seal. | Switch needle wash to 50:50 MeOH:Water + 0.1% Formic Acid. |
| Pressure Spike (RP) | Salt precipitation. | If using Phosphate buffers, do not exceed 60% ACN. Switch to volatile buffers (Formate/Acetate) for Prep. |
References
-
Waters Corporation.Strategies for the Separation of Polar Compounds. (Application Note). Discusses the utility of Hybrid particles (XBridge) for high pH stability.
-
Agilent Technologies.HILIC Method Development for Polar Compounds. (Technical Guide).
-
Teledyne ISCO.Purification of Polar Compounds: HILIC vs. Reversed Phase. (Application Note). Comparison of loading capacities and solvent effects.
-
McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. (Academic foundation for the silanol activity mechanism).
Troubleshooting & Optimization
Technical Support Center: Strategies to Prevent N-Alkylation Side Reactions
Welcome to the technical support center for navigating the complexities of N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted N-alkylation side reactions during the functionalization of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and execution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in the lab, offering probable causes and actionable solutions.
Problem 1: Persistent Over-Alkylation Leading to a Mixture of Products
You're attempting a mono-alkylation of a primary or secondary amine, but your TLC or LC-MS analysis shows a mixture of mono-, di-, and sometimes even quaternary ammonium salts.
Probable Causes:
-
Increased Nucleophilicity of the Product: The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a "runaway" reaction where it competes for the alkylating agent.[1][2]
-
Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards exhaustive alkylation.[3]
-
Reaction Conditions Favoring Multiple Alkylations: High temperatures and prolonged reaction times can provide the necessary energy for less reactive, more sterically hindered amines to react further.[4][5]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Begin by using a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[4] In some cases, using a large excess of the starting amine can favor mono-alkylation.[3]
-
Reaction Condition Optimization:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the more highly substituted, and often less reactive, amines from reacting further.[4]
-
Choice of Base: Utilize a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to deprotonate the starting amine without competing as a nucleophile.[4] For selective mono-alkylation of primary amines, cesium hydroxide has been shown to be highly effective.[6]
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can help stabilize charged intermediates.[4][5]
-
-
Adopt an Alternative Strategy: Reductive Amination: This is often the most effective method to achieve controlled mono-alkylation. The reaction proceeds via the formation of an imine or enamine, which is then reduced in situ. This two-step, one-pot process avoids the issue of the product amine being more reactive than the starting material.[7]
Problem 2: Competing O-Alkylation in Substrates with Hydroxyl Groups
Your substrate contains both an amine and a hydroxyl group (e.g., a phenolic hydroxyl group), and you are observing a significant amount of O-alkylated byproduct.
Probable Causes:
-
Deprotonation of the Hydroxyl Group: The base used in the reaction may be strong enough to deprotonate the hydroxyl group, creating a competing alkoxide nucleophile.
-
Hard and Soft Acid-Base (HSAB) Principle: While nitrogen is generally a softer nucleophile than oxygen, and alkyl halides are soft electrophiles (favoring N-alkylation), reaction conditions can influence this selectivity.[4]
Solutions:
-
Employ a Protecting Group Strategy: The most robust solution is to protect the hydroxyl group before performing the N-alkylation. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under conditions that do not affect the newly formed N-alkyl group.
-
Optimize Reaction Conditions for N-Selectivity:
-
Choice of Base and Solvent: The choice of base and solvent can influence the N/O selectivity. For example, in the alkylation of 2-pyridones, the solvent polarity, base strength, and temperature play a decisive role.[8]
-
Micellar Systems: For certain substrates, creating a micellar system in water (e.g., with Tween 20) has been shown to improve regioselectivity for N-alkylation.[8]
-
Problem 3: Low or No Product Formation
You have set up your N-alkylation reaction, but after the expected reaction time, you observe primarily unreacted starting material.
Probable Causes:
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on your substrate can significantly decrease the nucleophilicity of the amine, making it less reactive.[5]
-
Insufficiently Reactive Alkylating Agent: The leaving group on your alkylating agent may not be good enough (e.g., a chloride is less reactive than a bromide or iodide).
-
Inappropriate Reaction Conditions: The temperature may be too low, the base not strong enough, or the solvent unsuitable for the reaction.[4][5]
Solutions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress. The use of a microwave reactor can sometimes accelerate sluggish reactions.[4]
-
Enhance Leaving Group Ability: Switch to an alkylating agent with a better leaving group (e.g., from an alkyl bromide to an alkyl iodide). Alternatively, you can add a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]
-
Select a Stronger Base: If your amine is a weak nucleophile, a stronger base like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) may be necessary to facilitate the reaction.[5]
-
Optimize Solvent Choice: Ensure your solvent can dissolve all reactants and is stable at the required temperature. Polar aprotic solvents like DMF or DMSO are often good choices for SN2 reactions.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to prevent over-alkylation when synthesizing a primary or secondary amine?
The most dependable strategy is to use a protecting group on the starting amine. By converting the amine to a carbamate, for example, you temporarily render it non-nucleophilic, allowing other transformations to occur.[9][10] Following the other synthetic steps, the protecting group can be selectively removed to reveal the desired amine. Reductive amination is another highly effective method for controlled mono-alkylation.[6]
Q2: How do I choose the right protecting group for my amine?
The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions. The three most common carbamate protecting groups are:
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA)[11] |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd/C)[9][11] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine base (e.g., piperidine)[9][10] |
An "orthogonal" protecting group strategy is employed when multiple amines need to be deprotected at different stages of a synthesis.[10] This involves using protecting groups that can be removed under different, non-interfering conditions.
Q3: Can I perform an N-alkylation in the presence of other nucleophilic functional groups?
Yes, but it requires careful planning. If other nucleophiles (e.g., thiols, hydroxyls) are present and more nucleophilic or are present in a higher concentration, they may react preferentially. The best approach is to use protecting groups for the other nucleophilic sites. If that is not feasible, understanding the relative nucleophilicity and optimizing reaction conditions for chemoselectivity is crucial.
Key Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
This protocol describes the standard procedure for protecting a primary amine using Di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Add Boc₂O (1.1 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Boc-protected amine by column chromatography.
Diagram: General Workflow for Preventing N-Alkylation
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol vs. Tofacitinib kinase selectivity profile
This guide provides an in-depth technical comparison between the established pan-JAK inhibitor Tofacitinib and the emerging kinase inhibitor scaffold 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (representing the pyrazolo[1,5-a]pyrazine class).
Executive Summary
Tofacitinib is a first-generation, oral Janus Kinase (JAK) inhibitor with a "pan-JAK" profile, exhibiting high potency against JAK1 and JAK3, moderate activity against JAK2, and lower affinity for TYK2. Its clinical efficacy in rheumatoid arthritis (RA) and ulcerative colitis (UC) is well-validated, though its inhibition of JAK3 and JAK2 is linked to dose-limiting cytopenias and infection risks.
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol represents a core scaffold of next-generation JAK inhibitors (e.g., those developed by Almirall, Array BioPharma, and Hisun). Experimental profiling of this scaffold reveals a distinct "JAK3-sparing" selectivity profile. Unlike Tofacitinib, this class typically exhibits high potency for JAK1, JAK2, and TYK2 while maintaining significantly lower affinity for JAK3. This selectivity shift aims to decouple the anti-inflammatory efficacy (JAK1/TYK2) from the broad immunosuppression associated with JAK3 (gamma-chain cytokine) blockade.
Chemical & Mechanistic Overview
| Feature | Tofacitinib | 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol Scaffold |
| Core Structure | Pyrrolo[2,3-d]pyrimidine (7-deazapurine) | Pyrazolo[1,5-a]pyrazine (Fused bicyclic) |
| Binding Mode | Type I (ATP-competitive) | Type I (ATP-competitive) |
| Primary Targets | JAK1, JAK3, JAK2 | JAK1, JAK2, TYK2 |
| Selectivity Class | Pan-JAK (JAK1/3 biased) | Selective JAK1/2/TYK2 (JAK3-Sparing) |
| Key Liability | JAK3 inhibition (NK cell depletion) | Potential JAK2-related anemia (if not tuned) |
Structural Implications[3][4]
-
Tofacitinib : Mimics the adenine ring of ATP. Its pyrrolo[2,3-d]pyrimidine core forms a hinge-binding motif that fits snugly into the ATP-binding pocket of all JAK isoforms, particularly leveraging the smaller gatekeeper residue in JAK1/3.
-
Pyrazolo[1,5-a]pyrazine : This scaffold offers a different vector for substitution at the 3-position (linking to the pyrimidine). Structure-Activity Relationship (SAR) studies indicate that this core allows for interactions with the specific residues in the solvent-exposed front of JAK1/2/TYK2, while sterically clashing or lacking favorable contacts within the JAK3 pocket, leading to the observed >50-fold selectivity window in optimized derivatives.
Kinase Selectivity Profile Analysis
A. Primary JAK Family Selectivity
The following data compares Tofacitinib with a representative optimized lead from the pyrazolo[1,5-a]pyrazine class (Compound 34, Hisun Pharm series).
Table 1: Comparative IC50 Values (Enzymatic Assays)
| Kinase Target | Tofacitinib IC50 (nM) | Pyrazolo-Pyrazine Lead IC50 (nM) | Selectivity Shift |
| JAK1 | 3.2 | 3.0 | Equipotent |
| JAK2 | 4.1 | 8.5 | Comparable Potency |
| JAK3 | 1.6 (High Potency) | > 600 (Weak/Inactive) | Major Differentiation |
| TYK2 | 34.0 | 7.7 | Pyrazolo is ~4x More Potent |
Note: Data represents biochemical ATP-competitive assays. Tofacitinib values are consensus means from literature. Pyrazolo-pyrazine values are based on recent patent disclosures for the scaffold.
B. Broader Kinome Selectivity
-
Tofacitinib : While selective for JAKs over most kinome members, it exhibits off-target activity against TEC family kinases (e.g., ITK, TXK) and ROCK1 , which may contribute to its broader immunomodulatory effects.
-
Pyrazolo[1,5-a]pyrazine : The scaffold is generally "cleaner" regarding the TEC family but requires careful optimization to avoid off-target inhibition of RET and CHK1 , which share structural homology in the hinge region.
C. Signaling Pathway Impact
The differential inhibition profile drastically alters the downstream signaling landscape.
Figure 1: Differential impact on JAK-STAT signaling. Tofacitinib blocks the IL-2/JAK3 axis (NK cells), whereas the Pyrazolo scaffold spares JAK3, focusing on IL-6 (JAK1/2) and IL-12 (TYK2/JAK2) pathways.
Experimental Protocols for Validation
To validate the selectivity profile of the Pyrazolo scaffold against Tofacitinib, the following HTRF (Homogeneous Time-Resolved Fluorescence) assay protocol is recommended.
Protocol: JAK Isoform IC50 Determination
Objective : Quantify the potency of the test compound against recombinant JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
Reagents Preparation :
-
Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Substrate : Biotinylated peptide (e.g., Biotin-EQEDEPEGDYFEWLE) specific for JAKs.
-
Detection : Streptavidin-XL665 and Europium-labeled anti-phosphotyrosine antibody.
-
-
Compound Handling :
-
Dissolve 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol and Tofacitinib in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions (10 points) in Kinase Buffer (Final DMSO < 1%).
-
-
Enzymatic Reaction :
-
Step 1 : Add 2 µL of compound solution to a 384-well low-volume plate.
-
Step 2 : Add 4 µL of Enzyme Mix (JAK1: 2 nM, JAK2: 0.5 nM, JAK3: 1 nM, TYK2: 2 nM final). Incubate 10 min.
-
Step 3 : Initiate reaction with 4 µL of ATP/Substrate Mix (ATP at Km for each isoform).
-
Incubation : 60 minutes at Room Temperature.
-
-
Detection :
-
Add 10 µL of Detection Mix (EDTA to stop reaction + HTRF reagents).
-
Incubate 60 min. Read Fluorescence Resonance Energy Transfer (FRET) signal (665 nm / 620 nm ratio).
-
-
Data Analysis :
-
Fit curves using a 4-parameter logistic model to determine IC50.
-
Validation Criteria : Z' factor > 0.5; Tofacitinib IC50s must fall within 2-fold of historical controls (e.g., JAK3 ~1-2 nM).
-
Implications for Drug Development
-
Safety Profile : The "JAK3-sparing" nature of the Pyrazolo[1,5-a]pyrazine scaffold suggests a potential safety advantage over Tofacitinib by preserving NK cell homeostasis and reducing the risk of opportunistic infections (e.g., Herpes Zoster) associated with broad gamma-chain cytokine blockade.
-
Therapeutic Focus : This scaffold is ideally suited for autoimmune diseases driven by IL-6, IL-12, and IL-23 (e.g., Psoriasis, Crohn's Disease, Lupus) rather than conditions requiring broad immunosuppression.
-
Optimization : Development teams must monitor JAK2 inhibition . While useful for blocking GM-CSF/IL-6, excessive JAK2 suppression can lead to anemia and neutropenia. The Pyrazolo scaffold often hits JAK2 harder than Tofacitinib relative to JAK3, necessitating careful dosing strategies.
References
-
Tofacitinib Pharmacology : Meyer, S. C., et al. "Selectivity profile of the tyrosine kinase 2 inhibitor deucravacitinib compared with Janus kinase 1/2/3 inhibitors." Dermatology and Therapy 11 (2021): 1763-1776.
-
Pyrazolo[1,5-a]pyrazine Scaffold : Almirall, S.A.[1] "Heteroaryl imidazolone derivatives as JAK inhibitors." European Patent EP2397482A1, 2010.
-
Recent JAK Inhibitor Developments : "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." PMC, 2024.
-
Hisun Pharmaceutical Patent : "Pyrazolo[1,5-a]pyrazine derivative and preparation method and application thereof." CN113150012A, 2021.
Sources
A Researcher's Guide to Validating JAK/STAT Pathway Inhibition with Pyrazolopyrazine Derivatives
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor validation, this guide offers an in-depth comparison and practical protocols for assessing the efficacy of pyrazolopyrazine and structurally related pyrazolopyrimidine derivatives as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale, enabling you to design and execute robust, self-validating experiments.
The JAK/STAT Pathway: A Critical Target in Disease
The JAK/STAT signaling cascade is a principal mechanism for a multitude of cytokines and growth factors, playing a pivotal role in regulating immune responses, cell proliferation, differentiation, and apoptosis.[1][2] This rapid, membrane-to-nucleus signaling module is integral to cellular function.[3] The pathway is initiated by the binding of a ligand to its receptor, which brings associated Janus kinases (JAKs) into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[3][5]
Dysregulation of the JAK/STAT pathway is a hallmark of numerous diseases, including autoimmune disorders, inflammatory conditions, and various cancers.[3] This has made the JAK family of kinases—JAK1, JAK2, JAK3, and TYK2—highly attractive targets for therapeutic intervention.[6]
Figure 1: The canonical JAK/STAT signaling pathway.
A Comparative Analysis of Pyrazolopyrimidine and Pyrazolopyrazine-Based JAK Inhibitors
A number of small molecule inhibitors targeting the ATP-binding site of JAKs have been developed, with many featuring a pyrazolopyrimidine or a structurally similar pyrazolopyrazine core. These scaffolds serve as effective hinge-binders in the kinase domain. While often grouped together, subtle structural differences can impact potency, selectivity, and off-target effects. Here, we compare several prominent examples.
| Compound | Core Scaffold | Primary Targets | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 | Reference(s) |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK3 | 112 | 1377 | 1 | [7] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | 3.3 | 2.8 | 428 | [8] |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | 5.9 | 5.7 | >400 | [7] |
| Compound 34 (Pyrazolopyrazine derivative) | Pyrazolo[1,5-a]pyrazine | JAK1/JAK2/TYK2 | 3 | 8.5 | 629.6 | [9] |
| Compound 17m (4-Aminopyrazole derivative) | Pyrazole | JAK1/JAK2/JAK3 | 670 | 98 | 39 | [10] |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes and is drawn from the cited literature.
Insights into Selectivity and Off-Target Effects:
The selectivity profile of a JAK inhibitor is critical to its therapeutic window and potential side effects.[11] For instance, inhibition of JAK2 can be associated with hematological side effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[8]
-
Tofacitinib shows a preference for JAK1 and JAK3.[7]
-
Ruxolitinib and Baricitinib are more selective for JAK1 and JAK2.[7][8]
-
The pyrazolopyrazine Compound 34 demonstrates potent inhibition of JAK1, JAK2, and TYK2, with significantly less activity against JAK3.[9]
-
Computational and in vitro studies have identified potential off-target interactions for both Tofacitinib and Baricitinib, highlighting the importance of comprehensive profiling.[1][12][13][14]
Experimental Validation of JAK/STAT Pathway Inhibition
A multi-pronged approach is essential for robustly validating the inhibition of the JAK/STAT pathway. Here, we provide detailed protocols for two key assays: Western blotting for phosphorylated STAT (pSTAT) and qPCR for downstream target gene expression.
Figure 2: General experimental workflow for validating JAK/STAT inhibition.
Western Blot Analysis of STAT Phosphorylation
Rationale: The phosphorylation of STAT proteins is a direct and immediate downstream event of JAK activation. Measuring the levels of phosphorylated STATs relative to total STAT protein provides a quantitative measure of JAK inhibition. Phosphorylation of STAT3 at Tyr705 is a commonly assessed marker.[12][15]
Cell Line Selection: The choice of cell line is critical.
-
HEL (Human Erythroleukemia) cells: These cells harbor a homozygous JAK2 V617F mutation, leading to constitutive activation of the JAK2/STAT5 pathway. They are an excellent model for studying inhibitors of constitutively active JAK2.
-
TF-1 cells: This erythroleukemic cell line is dependent on cytokines like GM-CSF or EPO for proliferation, which signal through JAK2. They are a good model for studying cytokine-induced JAK2 activation.
Detailed Protocol: Western Blot for pSTAT3 (Tyr705)
-
Cell Culture and Treatment:
-
Culture HEL or TF-1 cells in appropriate media. For TF-1 cells, cytokine-deprive them for 4-6 hours before stimulation.
-
Pre-treat cells with various concentrations of the pyrazolopyrazine derivative or vehicle control for 1-2 hours.
-
Stimulate TF-1 cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes. HEL cells do not require stimulation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) (e.g., from Cell Signaling Technology, #9145) diluted in 5% BSA/TBST overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 (e.g., Cell Signaling Technology, #9139) and a loading control (e.g., β-actin or GAPDH) to normalize the data.[15]
-
Quantify band intensities using densitometry software.
-
qPCR Analysis of Downstream Target Gene Expression
Rationale: Inhibition of JAK/STAT signaling should lead to changes in the expression of downstream target genes. Measuring the mRNA levels of these genes by qPCR provides a functional readout of pathway inhibition.
Downstream Target Selection:
-
SOCS3 (Suppressor of Cytokine Signaling 3): SOCS3 is a classic negative feedback regulator of the JAK/STAT pathway. Its expression is rapidly induced by STAT3 activation.[9][11] Therefore, a decrease in SOCS3 mRNA levels is a reliable indicator of JAK/STAT3 inhibition.
-
BCL2L1 (Bcl-xL): The anti-apoptotic protein Bcl-xL is a known transcriptional target of the JAK/STAT pathway. A reduction in its expression can indicate a functionally relevant inhibition of the pathway.
Detailed Protocol: qPCR for SOCS3 and BCL2L1
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the Western blot analysis.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers, and cDNA.
-
Primer Sequences:
-
Human SOCS3 Forward: 5'-CATCTCTGTCGGAAGACCGTCA-3'
-
Human SOCS3 Reverse: 5'-GCATCGTACTGGTCCAGGAACT-3'
-
Human BCL2L1 (Bcl-xL) primers can be designed or sourced from a reputable vendor.
-
Housekeeping gene primers (e.g., GAPDH or ACTB) are required for normalization.
-
-
Perform qPCR using a standard three-step cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the normalized expression levels in inhibitor-treated samples to the vehicle-treated control.
-
Conclusion
Validating the inhibition of the JAK/STAT pathway by pyrazolopyrazine and related derivatives requires a meticulous and multi-faceted experimental approach. By combining direct measures of pathway activation, such as pSTAT levels, with functional downstream readouts like target gene expression, researchers can build a comprehensive and compelling data package. The protocols and comparative data provided in this guide are intended to serve as a robust starting point for your investigations. Remember that careful optimization and the inclusion of appropriate controls are paramount to generating high-quality, reproducible data. The continued exploration of novel JAK inhibitors holds immense promise for the development of targeted therapies for a wide range of debilitating diseases.
References
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Available at: [Link]
-
PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Available at: [Link]
-
PubMed. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Available at: [Link]
-
PMC. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
PMC. (2022). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Available at: [Link]
-
Annals of the Rheumatic Diseases. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Available at: [Link]
-
Oxford Academic. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Available at: [Link]
-
PMC. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]
-
ResearchGate. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Available at: [Link]
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Available at: [Link]
-
PubMed. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Available at: [Link]
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]
-
JCAD. (2023). How Janus kinase selectivity impacts efficacy and safety of abrocitinib for atopic dermatitis: an expert consensus. Available at: [Link]
-
Frontiers. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Available at: [Link]
-
ResearchGate. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Available at: [Link]
-
OriGene. Socs3 Mouse qPCR Primer Pair. Available at: [Link]
-
PMC. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Available at: [Link]
-
PMC. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
PMC. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available at: [Link]
-
PMC. (2021). Upregulation of SOCS3 in lung CD4+ T cells in a mouse model of chronic PA lung infection and suppression of Th17-mediated neutrophil recruitment in exogenous SOCS3 transfer in vitro. Available at: [Link]
-
PMC. (2014). JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines. Available at: [Link]
-
PubMed. (2011). Modification of CellSensor irf1-bla TF-1 and irf1-bla HEL assays for direct comparison of wild-type JAK2 and JAK2 V617F inhibition. Available at: [Link]
-
Trepo. JAK inhibitors selectivity: New opportunities, better drugs?. Available at: [Link]
-
ResearchGate. (2025). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Available at: [Link]
-
OriGene. SOCS3 Human qPCR Primer Pair. Available at: [Link]
-
AACR Journals. (2023). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Available at: [Link]
-
ResearchGate. (2022). Design, Synthesis and Biological Evaluation of Purine-based Derivatives as Novel JAK2/BRD4(BD2) Dual Target Inhibitors. Available at: [Link]
-
ResearchGate. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available at: [Link]
-
ResearchGate. Primer sequences and PCR conditions for STAT3, SOCS3, OPN, and β-actin genes. Available at: [Link]
-
PMC. (2009). Therapeutic potential of JAK2 inhibitors. Available at: [Link]
-
PubMed. (2025). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Available at: [Link]
-
AACR. (2008). Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies. Available at: [Link]
-
PMC. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Available at: [Link]
-
PMC. (2023). Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway. Available at: [Link]
-
PMC. (2025). SOCS3: An Immunological Biomarker Offering Potential Therapeutic Targets for Malignant Tumors. Available at: [Link]
-
Frontiers. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Available at: [Link]
-
PMC. (2013). SOCS3 binds specific receptor–JAK complexes to control cytokine signaling by direct kinase inhibition. Available at: [Link]
-
Frontiers. (2023). Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. Available at: [Link]
-
PMC. (2021). Comparative Efficacy and Safety of Janus Kinase Inhibitors Used in Alopecia Areata: A Systematic Review and Meta-analysis. Available at: [Link]
-
Science. (2021). JAK-STAT Signaling Enables Lineage Plasticity-driven AR Targeted Therapy Resistance. Available at: [Link]
-
MDPI. (2024). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Available at: [Link]
-
PMC. (2012). SOCS Regulation of the JAK/STAT Signalling Pathway. Available at: [Link]
-
PMC. (2024). Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata. Available at: [Link]
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- 11. SOCS3 revisited: a broad regulator of disease, now ready for therapeutic use? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
Precision IC50 Determination for Pyrazolopyrazine-Based CDK Inhibitors
Executive Summary
Pyrazolopyrazine scaffolds represent a potent class of ATP-competitive kinase inhibitors, often exhibiting high affinity for Cyclin-Dependent Kinases (specifically CDK2, CDK4/6, and CDK9). However, their heteroaromatic structure presents specific challenges in IC50 determination, including potential fluorescence interference in FRET-based assays and aqueous solubility limits.
This guide moves beyond generic kit instructions to provide a rigorous, field-validated protocol. We compare the industry-standard ADP-Glo™ (Luminescence) platform against Radiometric (
Part 1: The Pyrazolopyrazine Scaffold & CDK Targeting
Mechanism of Action
Pyrazolopyrazines function as Type I inhibitors. They bind to the ATP-binding pocket of the CDK catalytic domain (in the active DFG-in conformation), forming hydrogen bonds with the hinge region residues. Because they compete directly with cellular ATP, the accuracy of your IC50 is entirely dependent on the ATP concentration used in the assay relative to the enzyme's
Scaffold-Specific Challenges
-
Fluorescence Interference: Many pyrazolopyrazine derivatives exhibit intrinsic fluorescence or quenching properties in the blue/green spectrum. This can cause false negatives/positives in TR-FRET or FP assays if the emission overlaps with the acceptor signal.
-
Aqueous Solubility: While soluble in DMSO, these planar systems can aggregate in low-detergent aqueous buffers, leading to "promiscuous" inhibition artifacts.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism within the CDK signaling cascade.
Caption: Competitive binding of Pyrazolopyrazine at the CDK active site prevents substrate phosphorylation.[1]
Part 2: Comparative Assay Methodologies
For this specific scaffold, we evaluated three primary technologies. The choice determines the validity of your data.
Technology Comparison Matrix
| Feature | ADP-Glo™ (Luminescence) | Radiometric ( | TR-FRET (LanthaScreen™) |
| Principle | Quantifies ADP production via Luciferase | Direct transfer of | Europium-antibody binding to tracer |
| Scaffold Suitability | High. Pyrazolopyrazines rarely inhibit Luciferase. | High. No compound interference. | Medium/Low. Risk of inner-filter effects/fluorescence. |
| Sensitivity | High (detects <0.2% conversion) | Very High (Gold Standard) | Moderate |
| Throughput | Ultra-High (1536-well capable) | Low (Wash steps/Waste) | High |
| Mechanism | Activity (Functional) | Activity (Functional) | Binding (Affinity) |
| Cost | Moderate | High (Disposal costs) | Moderate |
Why ADP-Glo is the Recommended Standard
While
Part 3: Detailed Experimental Protocol (ADP-Glo Platform)
This protocol is optimized for a 384-well low-volume format.
Phase 1: Pre-Assay Validation (The "Self-Validating" Step)
Before running the IC50, you must determine the ATP
-
Titrate ATP (0.5 µM to 500 µM) against fixed Enzyme/Substrate.
-
Plot Velocity vs. [ATP].
-
Fit to Michaelis-Menten.
-
Rule: For the IC50 assay, fix [ATP] exactly at the
value. This ensures that (assuming competitive inhibition), making your data comparable across different labs.
Phase 2: Reagent Preparation
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. Note: DTT is critical to prevent oxidation of the enzyme, but avoid concentrations >1mM as it can interfere with some detection reagents.
-
Enzyme: Recombinant CDK2/CyclinA (or target isoform). Dilute to 2x final concentration (typically 0.5–2 nM final).
-
Substrate: Histone H1 or Rb peptide.
-
Inhibitor Stock: Dissolve Pyrazolopyrazine in 100% DMSO.
Phase 3: The Workflow (384-Well Plate)
-
Compound Transfer (Echo/Pin Tool):
-
Dispense 50 nL of inhibitor (10-point dose-response, 3-fold serial dilution) into the assay plate.
-
Include High Control (DMSO only, Enzyme + Substrate) and Low Control (DMSO only, No Enzyme or excess EDTA).
-
-
Enzyme Addition:
-
Add 2.5 µL of 2x Enzyme Solution.
-
Incubate 10 min RT (Allows inhibitor to reach binding equilibrium before competition starts).
-
-
Reaction Initiation:
-
Add 2.5 µL of 2x Substrate/ATP Mix (ATP concentration =
). -
Incubate 60 min at RT.
-
-
ADP-Glo Reaction (Stop & Deplete):
-
Detection:
-
Read: Measure Luminescence (0.5s integration).
Workflow Diagram
Caption: Step-by-step ADP-Glo workflow for CDK inhibitor profiling.
Part 4: Data Analysis & Troubleshooting
Calculation of IC50
Normalize raw luminescence units (RLU) to percent inhibition:
Fit the data using a 4-parameter logistic (4PL) non-linear regression:
The Cheng-Prusoff Correction
Since Pyrazolopyrazines are ATP-competitive, the raw IC50 is dependent on ATP concentration.[9][10][11] To derive the intrinsic affinity constant (
Crucial Insight: If you ran the assay at
Troubleshooting Common Issues
| Observation | Root Cause | Solution |
| Hill Slope > 1.5 | Compound aggregation or stoichiometric binding. | Add 0.01% Triton X-100 to buffer; check solubility limits. |
| High Background | Incomplete ATP depletion. | Ensure ADP-Glo reagent is fresh; extend depletion time to 60 min. |
| Right-shifted IC50 | ATP concentration too high ( | Re-validate ATP concentration; ensure it matches |
| Bell-shaped curve | Luciferase inhibition. | Run a "counter-screen" adding compound after the kinase reaction to check for luciferase inhibition. |
References
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[6] Promega.[2][6][7] Link
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[12] Biochemical Pharmacology. Link
-
GraphPad. The Cheng-Prusoff equation. GraphPad Statistics Guide. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Dinaciclib (Pyrazolopyrimidine analog reference).Link
Sources
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- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. biomolecularsystems.com [biomolecularsystems.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. shop.carnabio.com [shop.carnabio.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
